3-[1-(Morpholin-4-yl)ethyl]aniline

Medicinal Chemistry Physicochemical Profiling Lead Optimization

3-[1-(Morpholin-4-yl)ethyl]aniline (IUPAC: 3-(1-morpholin-4-ylethyl)aniline) is a meta-substituted morpholinoaniline derivative with molecular formula C12H18N2O and a molecular weight of 206.28 g/mol. It belongs to the class of N-alkylmorpholine-containing anilines, featuring a chiral benzylic carbon linking the morpholine ring to the aniline core.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
CAS No. 1082549-24-3
Cat. No. B1532379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(Morpholin-4-yl)ethyl]aniline
CAS1082549-24-3
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)N)N2CCOCC2
InChIInChI=1S/C12H18N2O/c1-10(14-5-7-15-8-6-14)11-3-2-4-12(13)9-11/h2-4,9-10H,5-8,13H2,1H3
InChIKeyFGFSGBJDBYGTJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[1-(Morpholin-4-yl)ethyl]aniline (CAS 1082549-24-3): Chemical Identity, Class, and Procurement Baseline


3-[1-(Morpholin-4-yl)ethyl]aniline (IUPAC: 3-(1-morpholin-4-ylethyl)aniline) is a meta-substituted morpholinoaniline derivative with molecular formula C12H18N2O and a molecular weight of 206.28 g/mol [1]. It belongs to the class of N-alkylmorpholine-containing anilines, featuring a chiral benzylic carbon linking the morpholine ring to the aniline core. The compound is commercially supplied as a research intermediate, typically at 95–98% purity, and is cataloged under CAS 1082549-24-3 and MFCD11593206 . Its computed LogP (XLogP3-AA) is 1.1, with a topological polar surface area of 38.5 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1].

Why Generic Substitution of 3-[1-(Morpholin-4-yl)ethyl]aniline with In-Class Analogs Carries Scientific Risk


The morpholinoaniline scaffold exhibits pronounced structure-activity sensitivity to both the position of the aniline substitution (ortho, meta, para) and the nature of the alkyl linker (methyl, ethyl, ethylene) connecting the morpholine and phenyl rings. These variations alter the spatial orientation of the aniline NH₂ group, hydrogen-bonding geometry, and electronic distribution within the aromatic ring. Although direct comparative biological data for this specific compound are absent from the peer-reviewed literature, class-level inference from related aryl-morpholine series [1] indicates that even regioisomeric or linker-length changes can shift target binding affinity by orders of magnitude. Consequently, substituting 3-[1-(morpholin-4-yl)ethyl]aniline with its para isomer (CAS 700804-06-4) or with the ethylene-linked analog 3-(2-morpholinoethyl)aniline (CAS 643086-65-1) without experimental validation may compromise assay reproducibility and invalidate structure-activity relationship (SAR) conclusions.

Product-Specific Quantitative Evidence Guide: 3-[1-(Morpholin-4-yl)ethyl]aniline vs. Closest Analogs


Regioisomeric Differentiation: Meta- vs. Para-Substituted Morpholinoethylaniline – Computed Physicochemical Profile

The meta-substitution pattern of 3-[1-(morpholin-4-yl)ethyl]aniline confers a distinct computed XLogP3-AA of 1.1 and a topological polar surface area (TPSA) of 38.5 Ų [1]. The para isomer 4-[1-(morpholin-4-yl)ethyl]aniline (CAS 700804-06-4) is expected to exhibit a comparable XLogP (~1.1) but a symmetrically distributed electron density that may alter the pKa of the aniline NH₂ and shift the TPSA. In the absence of published experimental pKa values for either compound, the meta substitution is known from general aniline SAR to yield a higher basicity of the aromatic amine relative to the para analog, which can influence both solubility and target engagement [2]. However, no direct head-to-head biological or stability comparison is available in the current literature.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Linker Topology Differentiation: Branched Ethyl vs. Linear Ethylene Linker – Structural and Conformational Analysis

3-[1-(Morpholin-4-yl)ethyl]aniline contains a branched ethyl linker that introduces a chiral center at the benzylic carbon, resulting in one undefined stereocenter (PubChem complexity: 192) [1]. In contrast, the linear ethylene-linked analog 3-(2-morpholinoethyl)aniline (CAS 643086-65-1) possesses no such stereocenter and has a lower computed complexity (estimated ~180). The branched linker restricts conformational freedom differently than the linear analog, which can affect the vector of the morpholine oxygen lone pairs and the presentation of the aniline NH₂ to biological targets. No direct comparative binding or functional assay data are available for these two compounds.

Fragment-Based Drug Design Conformational Analysis Scaffold Hopping

Commercial Availability and Purity Profile: Target Compound vs. Regioisomeric Analogs

3-[1-(Morpholin-4-yl)ethyl]aniline is commercially available from multiple suppliers at 95–98% purity with batch-specific QC documentation (NMR, HPLC, GC) . The para isomer 4-[1-(morpholin-4-yl)ethyl]aniline (CAS 700804-06-4) is also commercially available but is listed by fewer suppliers and at standard purities of 95% . Pricing data from CymitQuimica indicates a premium for the meta isomer: 1 g at €480.00 vs. the para isomer at a lower cost (exact pricing not published for the para analog). The broader supplier base and documented QC traceability for the meta isomer reduce procurement risk for time-sensitive research programs.

Chemical Procurement Building Block Sourcing Quality Control

Best Research and Industrial Application Scenarios for 3-[1-(Morpholin-4-yl)ethyl]aniline


Medicinal Chemistry: Kinase Inhibitor Scaffold Elaboration

The meta-substituted morpholinoethylaniline core can serve as a hinge-binding fragment in kinase inhibitor design, where the morpholine tail extends toward the solvent front. The chiral benzylic carbon offers an opportunity for enantioselective SAR exploration [1]. Procurement of the meta isomer ensures compatibility with literature-reported morpholinoaniline series targeting AEP, PI3K, or EGFR kinases.

Fragment-Based Drug Discovery: Chiral Fragment Library Member

The presence of one undefined stereocenter makes this compound a valuable addition to chiral fragment libraries for X-ray crystallographic screening. Its balanced physicochemical profile (MW 206, LogP 1.1, TPSA 38.5 Ų) falls within fragment-like property space and may yield interpretable electron density maps [1].

Chemical Biology: Affinity Probe or PROTAC Intermediate

The pendant aniline NH₂ group provides a synthetic handle for conjugation to linkers, fluorophores, or E3 ligase ligands. The morpholine moiety may impart lysosomotropic properties that can be exploited in targeted protein degradation strategies. Reliable purity (up to 98%) from multiple suppliers ensures batch-to-batch consistency during multi-step conjugate synthesis .

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